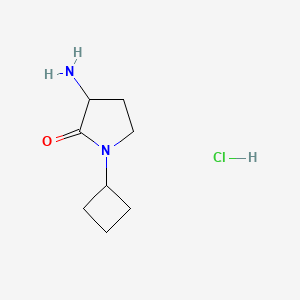

3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is a chemical compound with the CAS Number: 2044712-55-0 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 3-amino-1-cyclobutylpyrrolidin-2-one hydrochloride . The InChI key for this compound is WOSJMKHPRQGZPD-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The physical form of 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is oil . It should be stored at room temperature .科学的研究の応用

1. Use in Decarboxylation Methods

One significant application of compounds related to 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride is in the decarboxylation of α-amino acids. This process allows the production of amino compounds, which are crucial in various chemical synthesis pathways. For instance, Hashimoto et al. (1986) demonstrated a method for the facile decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst, yielding optically active amino compounds like 3-hydroxypyrrolidine in high yields (Hashimoto et al., 1986).

2. Synthesis of Antibacterial Agents

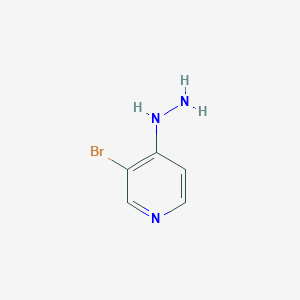

Another application is in the synthesis of antibacterial agents. Rosen et al. (1988) developed efficient asymmetric syntheses of enantiomers of a potent quinolonecarboxylic acid class antibacterial agent, highlighting the importance of these compounds in developing clinical treatments (Rosen et al., 1988).

3. Inhibitory Effects on Synaptic and Amino Acid Induced Excitation

Compounds similar to 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride have been studied for their effects on synaptic and amino acid-induced excitation in neurological research. Davies and Watkins (1973) investigated the effects of 1-hydroxy-3-aminopyrrolid-2-one (HA-966) on synaptically and chemically excited neurons, revealing its potential to reduce synaptic excitation (Davies & Watkins, 1973).

4. Use in Organic Synthesis Techniques

In the field of organic chemistry, these compounds are used in various synthesis techniques. Li Zi-cheng (2009) synthesized (S)-3-Hydroxypyrrolidine hydrochloride from (S)-4-amino-2-hydroxybutyric acid, demonstrating the role of similar compounds in complex chemical syntheses (Li Zi-cheng, 2009).

5. NMDA Receptor Antagonism

3-Amino-1-hydroxypyrrolid-2-one (HA-966) has been identified as an antagonist at N-methyl-D-aspartate (NMDA) receptor subtypes, indicating potential applications in neuropharmacology. Foster and Kemp (1989) reported that HA-966 blocks NMDA responses through interaction with the glycine modulatory site within the receptor complex (Foster & Kemp, 1989).

Safety and Hazards

The safety information for 3-Amino-1-cyclobutylpyrrolidin-2-one hydrochloride indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of warning . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

特性

IUPAC Name |

3-amino-1-cyclobutylpyrrolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c9-7-4-5-10(8(7)11)6-2-1-3-6;/h6-7H,1-5,9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSJMKHPRQGZPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCC(C2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)

![Tert-butyl spiro[3,4-dihydro-2H-pyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylate](/img/structure/B2415654.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)

![2-(4-(2,4-Dimethylphenoxy)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2415661.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)

![4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2415664.png)

![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2415668.png)